Product packaging for decylhydrazine hydrochloride(Cat. No.:CAS No. 70082-45-0)

decylhydrazine hydrochloride

Cat. No.: B6175904
CAS No.: 70082-45-0
M. Wt: 208.8
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Description

Overview of Hydrazine (B178648) Derivative Research in Chemical Sciences

Hydrazine derivatives, which include hydrazides, hydrazones, and substituted hydrazines, are integral to numerous areas of chemical research. google.com They serve as key intermediates in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceutical and agrochemical products. Current time information in Nyong-et-Kellé, CM.smolecule.com The nucleophilic nature of the hydrazine moiety allows it to react with a variety of electrophiles, leading to the formation of diverse and complex molecular architectures. Current time information in Nyong-et-Kellé, CM. Research in this area is vibrant, with ongoing efforts to develop new synthetic methodologies and explore the applications of novel hydrazine derivatives. researchgate.net

Hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, are particularly noted for their broad spectrum of biological activities and their role as intermediates in synthesizing various heterocyclic systems. google.comsmolecule.com Similarly, hydrazides, which are acyl derivatives of hydrazine, are recognized for their chemical versatility and are used as intermediates in the synthesis of many organic compounds.

Academic Context and Research Trajectory of Long-Chain Hydrazine Compounds

The introduction of long alkyl chains to the hydrazine scaffold imparts specific physicochemical properties, such as increased lipophilicity, which can significantly influence the compound's behavior and potential applications. Research into long-chain hydrazine derivatives has often focused on their interactions with biological systems. For instance, studies have shown that the length of the alkyl chain in certain hydrazine derivatives can impact their ability to inhibit enzymes. Specifically, derivatives with longer alkyl chains have demonstrated enhanced inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) when compared to their shorter-chain counterparts. nih.gov This has led to investigations into their potential as therapeutic agents.

The synthesis of long-chain alkylhydrazines can be approached through various methods, including the alkylation of protected hydrazine precursors. nih.gov The development of efficient synthetic routes that avoid the handling of free hydrazine, a potent inhibitor itself, is an area of active research. nih.gov

Positioning of Decylhydrazine (B8541178) Hydrochloride within Contemporary Chemical Research Landscapes

Decylhydrazine hydrochloride represents a specific example of a long-chain alkylhydrazine salt. The "decyl" group refers to a ten-carbon alkyl chain, which provides a significant nonpolar character to the molecule. The hydrochloride salt form is achieved by reacting the basic decylhydrazine with hydrochloric acid. dcceew.gov.auwikipedia.org This conversion to a hydrochloride is a common strategy in chemistry to improve the water solubility and shelf-life of amine-containing compounds. google.com

While extensive, dedicated research on this compound is not widely published, its chemical structure places it within the class of compounds investigated for their biological activity. Based on the research trajectory of similar long-chain hydrazine compounds, this compound is a candidate for investigation in areas such as enzyme inhibition. nih.govcore.ac.uk Its synthesis would likely follow established protocols for the preparation of alkylhydrazines, potentially involving the reaction of a decyl halide with a protected hydrazine, followed by deprotection and salt formation. nih.gov

The study of compounds like this compound contributes to the broader understanding of structure-activity relationships in long-chain hydrazine derivatives. By systematically modifying the length of the alkyl chain and observing the resulting changes in chemical and biological properties, researchers can design molecules with tailored functionalities.

Properties

CAS No.

70082-45-0

Molecular Formula

C10H25ClN2

Molecular Weight

208.8

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Reaction Pathways of Decylhydrazine Hydrochloride

Established Synthetic Routes for Decylhydrazine (B8541178) Hydrochloride

The primary and most established method for the synthesis of decylhydrazine hydrochloride involves the direct alkylation of hydrazine (B178648) with a suitable decyl halide, followed by conversion to the hydrochloride salt.

Alkylation and Hydrazination Reaction Mechanisms

The core of decylhydrazine synthesis lies in the nucleophilic substitution reaction between hydrazine and a decyl derivative, typically a 1-halodecane such as 1-bromodecane (B1670165) or 1-chlorodecane (B1663957). Hydrazine, possessing two nucleophilic nitrogen atoms, can react with the alkyl halide. The reaction mechanism is a standard SN2 (bimolecular nucleophilic substitution) pathway.

The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbon atom of the decyl halide, displacing the halide ion as a leaving group. A proton transfer step then yields the free base, n-decylhydrazine.

A significant challenge in this synthesis is controlling the degree of alkylation. Due to the presence of two nitrogen atoms, and the increased nucleophilicity of the initially formed mono-alkylated product, over-alkylation to form 1,2-didecylhydrazine and further substituted products is a common side reaction. To favor mono-alkylation, a large excess of hydrazine is typically employed. This statistical approach increases the probability of an alkyl halide molecule encountering a hydrazine molecule rather than a decylhydrazine molecule.

An alternative approach to enhance selectivity involves the use of a protected hydrazine derivative. For instance, a protected hydrazine can be metalated to form a nitrogen dianion, which then acts as a potent nucleophile for selective alkylation. organic-chemistry.orgd-nb.info

Precursor Synthesis and Purification Protocols

The key precursors for this synthesis are hydrazine and a decyl halide. Hydrazine is commercially available, most commonly as hydrazine hydrate. 1-Bromodecane and 1-chlorodecane are also readily available and can be synthesized from 1-decanol (B1670082).

Purification of n-Decylhydrazine: Following the alkylation reaction, the excess hydrazine is typically removed by distillation under reduced pressure. The remaining crude product, a mixture of mono- and poly-alkylated hydrazines and unreacted decyl halide, requires purification. Fractional distillation is a common method for separating n-decylhydrazine from the higher-boiling poly-alkylated byproducts.

Formation of this compound: The purified n-decylhydrazine base is then converted to its hydrochloride salt. This is achieved by treating a solution of the base (e.g., in an anhydrous solvent like diethyl ether or ethanol) with a solution of hydrogen chloride in the same or a compatible solvent. The this compound, being a salt, is typically a crystalline solid and will precipitate from the solution. The precipitate can then be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. The formation of the hydrochloride salt serves both to stabilize the compound and to facilitate its purification and handling. reddit.com

Yield Optimization Strategies in this compound Production

Optimizing the yield of this compound hinges on maximizing the formation of the mono-alkylated product and ensuring efficient conversion to the hydrochloride salt. Key strategies include:

Molar Ratio of Reactants: As previously mentioned, using a significant excess of hydrazine (e.g., 5 to 10 equivalents or more) relative to the decyl halide is the most critical factor in minimizing polyalkylation and maximizing the yield of n-decylhydrazine.

Reaction Temperature and Time: The alkylation reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions. The reaction time is monitored to ensure the complete consumption of the limiting reactant, the decyl halide.

Choice of Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) or water are often used for reactions with hydrazine hydrate.

ParameterStrategy for Yield OptimizationRationale
Reactant Ratio High molar excess of hydrazine to decyl halideStatistically favors mono-alkylation over poly-alkylation.
Temperature Moderate heatingBalances reaction rate with minimizing side reactions.
Solvent Protic solvents (e.g., ethanol)Solubilizes reactants and facilitates the SN2 reaction.
Purification Fractional distillation of the free baseSeparates mono-alkylated product from poly-alkylated byproducts.
Salt Formation Controlled addition of HCl in an anhydrous solventEnsures complete conversion to the stable hydrochloride salt and facilitates isolation.

Exploration of Novel Synthetic Approaches for this compound

Research into the synthesis of hydrazine derivatives is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

Development of Green Chemistry Methodologies in Hydrazine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of decylhydrazine synthesis, this could involve:

Solvent-Free or Aqueous Conditions: Exploring the possibility of conducting the alkylation reaction under solvent-free conditions or in water to reduce the use of volatile organic compounds (VOCs). Microwave-assisted synthesis is one such technique that can accelerate reactions in the absence of traditional solvents. minarjournal.com

Use of Greener Alkylating Agents: Investigating the use of decyl derivatives with more environmentally benign leaving groups than halides. For example, the use of decyl sulfonates or carbonates could be explored.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes such as imine reductases for the reductive amination of carbonyls with hydrazines could be a potential route to chiral N-alkylhydrazines. researchgate.net

Green Chemistry PrincipleApplication in Decylhydrazine SynthesisPotential Benefit
Waste Prevention High-selectivity reactions to minimize byproducts.Reduced need for purification and less chemical waste.
Safer Solvents and Auxiliaries Use of water or solvent-free conditions.Reduced environmental impact and improved safety.
Catalysis Development of catalytic methods for N-alkylation.Increased reaction efficiency and reduced energy consumption.

Catalytic Approaches in this compound Formation

Catalysis offers a powerful tool to improve the efficiency and selectivity of chemical reactions. For the synthesis of decylhydrazine, catalytic approaches could include:

Transition Metal-Catalyzed N-Alkylation: The use of transition metal catalysts, such as those based on ruthenium or iridium, has been shown to be effective for the N-alkylation of hydrazides with alcohols. rsc.orgresearchgate.net Adapting such systems for the direct alkylation of hydrazine with 1-decanol would represent a more atom-economical approach than using decyl halides.

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) can facilitate the reaction between reactants in immiscible phases, such as an aqueous solution of hydrazine and an organic solution of the decyl halide. This could enhance the reaction rate and potentially improve selectivity by controlling the concentration of the reactants in the organic phase.

The development of these novel synthetic approaches holds the promise of making the production of this compound and other long-chain alkylhydrazines more efficient, cost-effective, and environmentally sustainable.

Flow Chemistry Applications for Continuous Synthesis

The continuous synthesis of this compound, while not extensively documented in dedicated literature, can be conceptualized through the broader advancements in flow chemistry for the production of active pharmaceutical ingredients (APIs) and other hydrazine derivatives. Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. amazonaws.comresearchgate.net These benefits are particularly relevant for the synthesis of hydrazines, which can involve hazardous reagents and exothermic reactions.

In a continuous flow setup for this compound synthesis, reactants would be continuously pumped through a network of tubes and reactors where the chemical transformations occur. This approach allows for the synthesis of hazardous intermediates in situ, minimizing their accumulation and reducing the risk of adverse events. researchgate.net The high surface-to-volume ratio in flow reactors facilitates efficient thermal control, which is crucial for managing the exothermicity often associated with hydrazine chemistry. researchgate.net

While a specific flow synthesis for this compound is not detailed in the reviewed literature, established continuous flow methodologies for similar compounds provide a viable blueprint. For instance, the continuous flow synthesis of arylhydrazines has been achieved through nickel/photoredox coupling, demonstrating the feasibility of C-N bond formation in a flow regime. scielo.br Furthermore, a patented continuous flow process for phenylhydrazine (B124118) salts involves diazotization, reduction, and hydrolysis/salification steps integrated into a single reactor system, with a total reaction time of under 20 minutes. researchgate.net The synthesis of β-hydroxyethyl hydrazine in microreactors has also been investigated, highlighting the ability of flow systems to control side reactions and impurity formation by manipulating parameters like molar ratios and mixing efficiency. wikipedia.org

The application of flow chemistry to API manufacturing is a well-established field, with numerous examples of complex molecules being synthesized in a continuous fashion. nih.govresearchgate.netmdpi.com These processes often involve multiple steps, including reactions, in-line analysis, and purification, all integrated into a seamless workflow. nih.govresearchgate.net The principles and technologies used in these API syntheses, such as packed bed reactors for reactions involving metal-based catalysts, could be adapted for the production of this compound. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefit in this compound Synthesis
Enhanced Safety Minimizes the handling and accumulation of potentially hazardous hydrazine intermediates. Allows for better control over exothermic reactions.
Improved Control Precise control over reaction time, temperature, stoichiometry, and mixing, leading to higher purity and yield.
Scalability Easier and more predictable scale-up from laboratory to production scale compared to batch processes. amazonaws.com
Efficiency Faster reaction times (minutes versus hours in batch), reduced downtime, and potential for automation. researchgate.net
Sustainability Potential for reduced solvent consumption and energy usage, leading to a smaller environmental footprint. researchgate.net

Reactivity and Mechanistic Studies of this compound

Electrophilic and Nucleophilic Reactivity Profiles

Decylhydrazine, as an alkylhydrazine, exhibits a rich reactivity profile characterized by the presence of two adjacent nitrogen atoms with lone pairs of electrons. This structural feature is central to its nucleophilic and, to a lesser extent, electrophilic character.

Nucleophilic Reactivity:

The primary mode of reactivity for decylhydrazine is nucleophilic, stemming from the lone pair of electrons on the terminal nitrogen atom. Alkylhydrazines are generally considered strong "alpha-nucleophiles." The alpha-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. nih.gov This effect makes hydrazines more potent nucleophiles than amines of similar basicity. scielo.brnih.gov

The nucleophilicity of simple alkylhydrazines is comparable to that of phenylhydrazine, and they show little variation in reaction rates among themselves. nih.gov The substitution of a hydrogen atom in ammonia (B1221849) with an alkyl group generally increases nucleophilicity more than the introduction of an amino group. amazonaws.commdpi.com

A hallmark reaction showcasing the nucleophilic character of alkylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netresearchgate.netwikipedia.org This reaction is a cornerstone of hydrazine chemistry and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. wikipedia.org The resulting hydrazone can be a stable final product or an intermediate in further transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. researchgate.netwikipedia.org

Electrophilic Reactivity:

While predominantly nucleophilic, hydrazine derivatives can also act as electrophiles under certain conditions. For instance, arylhydrazines have been utilized as electrophilic partners in various cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net However, studies have indicated that alkylhydrazines are often not suitable for these types of reactions, suggesting a lower electrophilic potential compared to their aryl counterparts. researchgate.net In some contexts, diazo compounds, which can be formed from hydrazine derivatives, act as N-terminal electrophiles in reactions with strong nucleophiles like those generated by n-BuLi. wikipedia.org

The reactivity of this compound will also be influenced by the protonation of one of the nitrogen atoms. The hydrochloride salt form means that one of the nitrogen atoms is protonated, which significantly reduces its nucleophilicity. The reactivity will therefore be dependent on the reaction conditions, particularly the pH, which will determine the extent of deprotonation to the free base, decylhydrazine, which is the active nucleophilic species.

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states involving this compound provides crucial insights into the mechanisms governing its reactivity. While specific studies on decylhydrazine are scarce, a wealth of information can be drawn from computational and experimental studies on hydrazine and other alkylhydrazines.

In the context of hydrazone formation, a key reaction of alkylhydrazines, the mechanism involves a tetrahedral intermediate. This intermediate is formed upon the nucleophilic attack of the hydrazine on the carbonyl carbon. amazonaws.compurdue.edu The rate-limiting step at neutral pH is generally the breakdown of this tetrahedral intermediate, which involves the elimination of a water molecule. purdue.edu Computational studies and kinetic experiments suggest that the transition state for this breakdown can be stabilized by intramolecular proton transfer, especially in hydrazines or carbonyl compounds possessing appropriately positioned acidic or basic groups. amazonaws.com

For instance, in the reaction of hydrazine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a nucleophilic aromatic substitution, computational studies have identified transition state structures. These studies reveal that specific interactions, such as the formation of a double hydrogen bond between the hydrazine and the electrophile, and the orientation of the alpha-nitrogen's lone pair, contribute to the stabilization of the transition state and explain the alpha-effect observed in hydrazine's reactivity. nih.gov

Spectroscopic methods like NMR have been instrumental in identifying and characterizing reaction intermediates. In the reaction of hydrazine with CO2, 1H, 13C, and 15N NMR spectroscopy, combined with quantum-mechanical simulations, have been used to identify hydrazine mono-carbamate and di-carbamate as reaction products in dynamic equilibrium. researchgate.net Similarly, NMR has been used to characterize iron-hydrazine complexes, which are intermediates in the reduction of dinitrogen to ammonia and hydrazine. scielo.br While not directly involving decylhydrazine, these studies showcase the power of NMR in elucidating reaction pathways involving hydrazine derivatives.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for mapping out reaction pathways and characterizing transition states. mdpi.com For example, in the ozonation of unsymmetrical dimethylhydrazine (UDMH), computational studies have elucidated the formation of various intermediates and the associated activation energies, providing a detailed mechanistic picture that would be difficult to obtain experimentally. wikipedia.org Such computational approaches could be readily applied to model the reactions of decylhydrazine with various electrophiles, predicting the structures and energies of intermediates and transition states.

The mechanism of the Wolff-Kishner reduction, which utilizes a hydrazone intermediate, involves several key steps. After the formation of the hydrazone, deprotonation of the N-H bond forms a hydrazone anion. This anion has a resonance structure that places a negative charge on the carbon atom. Subsequent protonation and a second deprotonation lead to the formation of N2 gas and a carbanion, which is then protonated to yield the final alkane product. organic-chemistry.org Each of these steps proceeds through a distinct transition state.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

The kinetic and thermodynamic analysis of reactions involving this compound is essential for understanding its reactivity and for the optimization of synthetic processes. While specific data for this compound is limited, general trends and quantitative data from studies on other alkylhydrazines and hydrazine itself can provide valuable insights.

Kinetics:

The rates of reaction for alkylhydrazines are significantly influenced by their nucleophilicity. In reactions with a series of benzhydrylium ions, the second-order rate constants for various hydrazines have been determined, allowing for the calculation of nucleophilicity parameters. researchgate.net These studies indicate that methylation of hydrazine can have opposing effects on the reactivity of the α- and β-positions. researchgate.net

The kinetics of hydrazone formation, a characteristic reaction of alkylhydrazines, have been extensively studied. The reaction is generally second-order, and the rate is influenced by the structure of both the hydrazine and the carbonyl compound, as well as the pH of the reaction medium. amazonaws.comnih.gov For instance, kinetic studies of hydrazone formation at neutral pH have shown that the presence of neighboring acid/base groups in either the carbonyl compound or the hydrazine can lead to significant rate enhancements. nih.govljmu.ac.uk The second-order rate constants for the reaction of phenylhydrazine with various aldehydes at pH 7.4 have been reported, providing a baseline for comparison. nih.gov

Table 2: Representative Second-Order Rate Constants for Hydrazone Formation at pH 7.4

HydrazineCarbonyl CompoundRate Constant (M⁻¹s⁻¹)
Phenylhydrazine4-DimethylaminobenzaldehydeValue not explicitly provided, used as a reference
PhenylhydrazineButyraldehyde>1
ortho-CarboxyphenylhydrazineButyraldehyde24

Source: Adapted from kinetic studies on hydrazone formation. nih.gov

The activation energy (Ea) is a critical parameter in understanding the temperature dependence of reaction rates. wikipedia.orgpurdue.edu For the thermal decomposition of hydrazine, kinetic analysis has been used to determine the activation energies for the key steps, which vary depending on the catalyst and reaction conditions. researchgate.netscielo.br In the context of hydrazine-based fuels, the decomposition kinetics of monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) have been studied, yielding rate constants and activation energies for various decomposition pathways. mdpi.com For example, the N-N bond splitting in MMH has been identified as a key reaction pathway with associated pressure-dependent rate constants. mdpi.com

Thermodynamics:

Thermodynamic parameters, such as enthalpy and entropy of reaction, provide information about the feasibility and energy changes associated with a chemical process. The thermodynamics of hydrazine decomposition have been a subject of study, particularly in the context of its use as a propellant. nasa.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate thermodynamic properties like enthalpy of formation for hydrazine derivatives and their reaction intermediates. researchgate.net

For reactions in solution, the equilibrium constant provides a measure of the thermodynamic favorability of the reaction. The hydrolysis of hydrazones, for example, is a reversible process, and the position of the equilibrium is dependent on the structure of the hydrazone and the reaction conditions. wikipedia.org Alkyl hydrazones are noted to be significantly more susceptible to hydrolysis than the analogous oximes. wikipedia.org

The basicity of the hydrazine, often expressed as its pKa, can be correlated with its reactivity. In the reduction of neptunium (B1219326) and plutonium ions by organic hydrazine derivatives, the reaction rate was found to correlate with the basicity of the hydrazine. osti.gov This suggests that thermodynamic properties can be used to predict kinetic behavior in certain reaction series.

Advanced Spectroscopic and Structural Elucidation of Decylhydrazine Hydrochloride and Its Complexes

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules like decylhydrazine (B8541178) hydrochloride. The long, flexible decyl chain is expected to dominate the NMR spectrum, presenting unique challenges and opportunities for conformational analysis.

Two-Dimensional NMR Techniques for Structure Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of decylhydrazine hydrochloride, especially given the significant signal overlap anticipated in the one-dimensional spectra of the decyl chain.

Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) spin-spin couplings. libretexts.orgwikipedia.org This technique reveals which protons are adjacent to one another, allowing for a sequential "walk" along the carbon backbone. For this compound, a COSY spectrum would be expected to show correlations between the protons of adjacent methylene (B1212753) (-CH₂-) groups in the decyl chain, as well as between the methylene group adjacent to the hydrazine (B178648) moiety and the NH/NH₂ protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. sdsu.edu This is crucial for assigning the ¹³C signals of the decyl chain. Each CH₂ group in the chain would produce a distinct cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts for that specific position.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃) This table presents hypothetical data based on typical chemical shifts for long-chain alkanes and hydrazine derivatives.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) COSY Correlations (¹H) HSQC Correlation (¹H, ¹³C)
CH₃ ~0.88 (t) ~14.1 H-2 C-1
-(CH₂)₈- ~1.26 (m) ~22.7 - 31.9 H-(n-1), H-(n+1) C-2 to C-9
-CH₂-N ~2.95 (t) ~50.0 H-9, NH/NH₂ C-10

Dynamic NMR Studies of Molecular Flexibility

The flexible nature of the decyl chain in this compound makes it an ideal candidate for dynamic NMR (DNMR) studies. researchgate.net These experiments, conducted over a range of temperatures, can provide insights into the conformational dynamics of the molecule, such as the rates of bond rotation and the presence of different conformers in solution. rsc.org

By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with conformational interchanges. For this compound, DNMR could reveal information about the rotation around the C-C bonds of the alkyl chain and the C-N bond. At low temperatures, the exchange between different gauche and anti conformers might slow down sufficiently on the NMR timescale to be observed as distinct sets of signals. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula (C₁₀H₂₅N₂Cl).

Furthermore, the high resolution of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can resolve the isotopic fine structure of the molecular ion peak. nih.gov The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion, with peaks at M+ and M+2. HRMS can verify this pattern with high accuracy, confirming the presence of a single chlorine atom in the molecule.

Expected High-Resolution Mass Data for this compound This table presents theoretical exact masses.

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ (³⁵Cl) C₁₀H₂₅N₂³⁵Cl 208.1706

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecular ion of decylhydrazine, [C₁₀H₂₄N₂ + H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. researchgate.netnih.gov This technique provides detailed information about the connectivity of the molecule.

The fragmentation of protonated decylhydrazine would likely proceed through characteristic pathways for long-chain aliphatic compounds and amines. Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of an alkyl radical.

Loss of ammonia (B1221849)/hydrazine: Cleavage of the C-N bond or rearrangement could lead to the loss of neutral ammonia (NH₃) or hydrazine (N₂H₄).

Alkyl chain fragmentation: The long decyl chain can undergo fragmentation, typically resulting in a series of carbocation fragments separated by 14 Da (-CH₂-). nih.gov

Predicted MS/MS Fragmentation of Protonated Decylhydrazine ([M+H]⁺) This table outlines a plausible fragmentation pathway.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
173.2018 156.1752 NH₃ (17.0266) [C₁₀H₂₂N]⁺
173.2018 43.0402 C₉H₁₉ (127.1616) [CH₂NHNH₂]⁺
173.2018 57.0704 C₈H₁₅N₂ (139.1314) [C₄H₉]⁺ (butyl cation)

X-Ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The resulting crystal structure would reveal:

The conformation of the decyl chain, which would likely adopt a largely extended, all-trans conformation to maximize packing efficiency.

The geometry of the hydrazinium (B103819) ion.

The nature of the intermolecular interactions, particularly the hydrogen bonding network between the hydrazinium group (N-H donors) and the chloride anions (acceptors). These interactions are expected to be the primary forces governing the crystal packing.

Due to the flexibility of the decyl chain, obtaining single crystals suitable for X-ray diffraction could be challenging. Polymorphism, the ability of a compound to crystallize in different forms, might also be a possibility for this compound.

Crystal Growth Optimization for this compound

To discuss the crystal growth optimization of this compound, experimental studies would be required. Such studies would typically involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) to obtain single crystals suitable for X-ray diffraction. The optimization process would aim to control factors like nucleation, growth rate, and crystal morphology to yield large, well-ordered crystals. Without any published reports on the crystallization of this compound, no specific conditions or parameters can be provided.

Analysis of Intermolecular Interactions and Packing Arrangements

A detailed analysis of intermolecular interactions and packing arrangements necessitates the determination of the crystal structure through single-crystal X-ray diffraction. This would provide precise information on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Hydrogen Bonding: The geometry and network of hydrogen bonds between the hydrazinium headgroup (-NH2NH2+) and the chloride anion (Cl-), as well as potential interactions with neighboring molecules.

Van der Waals Interactions: The packing of the decyl chains and the nature of the hydrophobic interactions.

Crystal Packing Motif: How the molecules are arranged in three-dimensional space (e.g., layered structures, bilayers, interdigitated chains).

Since no crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature, a valid discussion of its crystal packing and intermolecular forces is not possible. General principles of the crystal packing of long-chain n-alkylammonium chlorides suggest that they often form layered structures with alternating ionic and hydrophobic regions. researchgate.net

Vibrational Spectroscopy for Bond Characterization (Infrared, Raman)

A thorough analysis using infrared (IR) and Raman spectroscopy would identify the vibrational modes of the molecule, providing insights into its structure and bonding.

Identification of Characteristic Vibrational Modes

Experimental IR and Raman spectra of this compound would be needed to identify and assign its characteristic vibrational modes. Based on the functional groups present, the following regions would be of interest:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Source of Information
N-H stretching (of -NH2NH2+ group)3200 - 2800 (broad)General for primary amine salts, characterized by broad, strong absorptions due to hydrogen bonding. researchgate.netspectroscopyonline.com
C-H stretching (of decyl chain)2960 - 2850Typical for aliphatic chains. wpmucdn.com
NH3+ asymmetric and symmetric bending1625 - 1500Characteristic for primary amine salts. spectroscopyonline.com
CH2 scissoring and bending1470 - 1370Common for long alkyl chains. wpmucdn.com
N-N stretching~1100 - 1000Expected for hydrazine derivatives, though often weak and coupled with other modes.
C-N stretching~1200 - 1000General range for alkylamines.
Skeletal vibrations of the decyl chainFingerprint region (< 1500)Complex vibrations involving the carbon backbone.

Without experimental spectra, a precise data table of vibrational modes for this compound cannot be compiled.

Conformational Isomerism Probed by Vibrational Spectroscopy

Vibrational spectroscopy, particularly in the fingerprint region, can be sensitive to the conformation of the long alkyl chain (e.g., the presence of trans vs. gauche conformers). In the solid state, long alkyl chains often adopt an all-trans conformation to maximize packing efficiency. However, in solution or in amorphous phases, a mixture of conformers would be present. Specific vibrational modes, such as the CH2 rocking and twisting modes, are known to be sensitive to the conformational order of alkyl chains. A detailed study would involve temperature-dependent spectroscopy to observe any phase transitions that might alter the chain conformation. No such studies on this compound have been reported.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations

Circular dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit a CD spectrum.

Chiroptical properties could, in principle, be induced if this compound were to form complexes with chiral molecules or self-assemble into chiral supramolecular structures. However, there is no information in the scientific literature to suggest that this compound forms such chiral complexes or assemblies. Consequently, a discussion of its chiroptical spectroscopy is not applicable.

Computational and Theoretical Chemistry Investigations of Decylhydrazine Hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Sampling

Analysis of Conformational Ensembles and Tautomerism:These simulations would explore the different spatial arrangements (conformations) the molecule can adopt due to the flexibility of the decyl chain and investigate the potential for different tautomeric forms.

Without dedicated scientific research in these areas, any attempt to provide a detailed article on the computational and theoretical chemistry of decylhydrazine (B8541178) hydrochloride would be speculative and not based on established scientific findings.

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of decylhydrazine hydrochloride, theoretical docking studies can provide significant insights into its potential biological interactions.

A theoretical interaction profile for this compound can be postulated based on its distinct chemical moieties: the flexible decyl chain and the polar, protonated hydrazine (B178648) group. This profile helps in understanding how the molecule might orient itself within a protein's binding site.

The primary interaction types anticipated for this compound are:

Hydrophobic Interactions: The long, ten-carbon alkyl (decyl) chain is inherently lipophilic. In a biological system, this chain would preferentially interact with nonpolar amino acid residues within a protein's binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant thermodynamic driving force for binding.

Hydrogen Bonding: The hydrazine group (-NH-NH3+) is a potent hydrogen bond donor. It can form strong hydrogen bonds with the side chains of polar amino acid residues like Aspartate, Glutamate, Serine, and Threonine, or with the backbone carbonyl oxygen atoms of the protein. mdpi.com These directional interactions are crucial for determining the specific orientation of the ligand.

Ionic Interactions (Salt Bridges): As this compound, the terminal hydrazine nitrogen is protonated, carrying a positive charge. This allows for the formation of strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues, primarily Aspartate and Glutamate.

A hypothetical breakdown of these interactions is presented in the table below.

Functional GroupInteraction TypePotential Interacting Amino Acid Residues
Decyl ChainHydrophobicLeucine, Valine, Isoleucine, Alanine, Phenylalanine
Hydrazine MoietyHydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Backbone C=O
Protonated HydrazineIonic (Salt Bridge)Aspartate, Glutamate

This interactive table summarizes the theoretical ligand-protein interactions for this compound.

Based on the interaction profile, potential binding "hotspots" on a macromolecular target for this compound would possess a specific combination of features. An ideal binding site would likely be a well-defined pocket or cleft characterized by:

A Deep Hydrophobic Pocket: To accommodate the long decyl chain and maximize favorable hydrophobic contacts. The length and shape of this pocket would be critical in determining selectivity for decylhydrazine over other alkylhydrazines.

A Polar/Charged Region: Located at the entrance or terminus of the hydrophobic pocket, this region would feature hydrogen bond acceptors and/or a negatively charged residue (Aspartate or Glutamate). This would serve as an anchor point for the protonated hydrazine headgroup, ensuring a specific binding orientation.

Computational methods like site-directed docking or cavity detection algorithms could be used to screen protein surfaces for such theoretical hotspots, thereby identifying potential protein targets for which this compound may have a high binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jppres.comunair.ac.id These models are instrumental in medicinal chemistry for optimizing lead compounds and designing new, more potent analogues.

To develop a predictive QSAR model for decylhydrazine analogues, a dataset of compounds with varying structural modifications and their corresponding (experimentally determined) biological activities would be required. Key structural modifications could include:

Varying the length of the alkyl chain (e.g., from hexyl to dodecyl).

Introducing branching or unsaturation into the alkyl chain.

Adding substituents to the hydrazine nitrogen atoms.

For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules.

Descriptor ClassExample DescriptorsRelevance to Decylhydrazine Analogues
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies the overall lipophilicity, heavily influenced by the alkyl chain length.
Topological Molecular Weight (MW), Wiener IndexDescribes the size and branching of the molecule.
Electronic pKa, Partial ChargesRelates to the ionization state and strength of ionic/hydrogen bonds of the hydrazine group.
Steric Molar Refractivity (MR)Represents the volume and polarizability of the molecule.

This interactive table outlines key descriptor classes for building a QSAR model of decylhydrazine analogues.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates these descriptors with activity. A hypothetical QSAR equation might look like this:

pIC₅₀ = β₀ + β₁(LogP) - β₂(MR) + β₃(pKa)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and β coefficients represent the weight of each descriptor's contribution. Such a model, once validated, can predict the activity of new, unsynthesized compounds. unair.ac.id

With a validated QSAR model, in silico (computer-based) screening can be performed to design and prioritize new analogues of decylhydrazine with potentially enhanced activity. nih.gov A virtual library of thousands of potential structures can be generated by systematically modifying the decylhydrazine scaffold.

The design process would involve:

Virtual Library Creation: Generate a diverse set of virtual compounds by altering the alkyl chain (e.g., C8 to C14, introducing double bonds, adding cyclic moieties) and modifying the hydrazine group.

Descriptor Calculation: Calculate the relevant molecular descriptors for every compound in the virtual library.

Activity Prediction: Use the established QSAR equation to predict the biological activity (e.g., pIC₅₀) for each virtual compound.

Prioritization: Rank the compounds based on their predicted activity. Compounds with high predicted potency can then be prioritized for chemical synthesis and experimental testing, significantly streamlining the drug discovery process.

For example, if the QSAR model indicates a positive correlation between activity and LogP, the in silico screening would prioritize analogues with longer or more branched alkyl chains. Conversely, if steric bulk (MR) is found to be detrimental, more streamlined analogues would be favored. This iterative process of computational design and prediction allows for the rational optimization of molecular structure to achieve a desired biological effect.

Studies on Molecular Interactions and Biochemical Mechanism of Action of Decylhydrazine Hydrochloride

Enzymatic Modulation Mechanisms in Vitro

Decylhydrazine (B8541178) Hydrochloride as an Enzyme Inhibitor or Activator: Mechanistic Studies

Research into derivatives of decylhydrazine has identified them as potent enzyme inhibitors. Specifically, compounds incorporating a decylhydrazine structure have been demonstrated to act as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.gov

The inhibitory activity of the decylhydrazine derivative, N-(4-(2-decylhydrazine-1-carbonyl)benzyl)benzamide, has been evaluated against various HDAC isoforms. This compound was found to be a potent inhibitor of class I HDACs. nih.gov The mechanism of this inhibition is believed to involve the interaction of the hydrazide group with the zinc ion present in the active site of the HDAC enzyme, which is a characteristic feature of many HDAC inhibitors. The decyl chain of the molecule likely interacts with the hydrophobic regions of the enzyme's binding pocket, contributing to the potency and selectivity of the inhibition.

Studies on a series of these hydrazide-based compounds have shown that they can exhibit low to sub-nanomolar potency against class I HDACs, particularly HDACs 1, 2, and 3. nih.gov This inhibitory activity is of significant interest in the context of developing therapeutic agents, for instance, in the treatment of certain cancers like acute myeloid leukemia. nih.gov

Kinetic Characterization of Enzyme-Decylhydrazine Hydrochloride Interactions

The interaction between the decylhydrazine-containing compound N-(4-(2-decylhydrazine-1-carbonyl)benzyl)benzamide and HDAC enzymes has been characterized through kinetic studies. These investigations are crucial for understanding the nature of the enzyme inhibition. By analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations, the mode of inhibition can be determined.

Using Lineweaver-Burk plots, which are a graphical representation of the Michaelis-Menten equation, researchers have elucidated the inhibitory mechanism of this decylhydrazine derivative. The results from these plots indicated a pattern of mixed inhibition for HDAC1 and non-competitive inhibition for HDAC3. nih.gov

Mixed inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Vmax (maximum reaction rate) and the Km (substrate concentration at half-maximum rate) of the enzymatic reaction.

Non-competitive inhibition , a specific type of mixed inhibition, occurs when the inhibitor binds to the enzyme and the enzyme-substrate complex with the same affinity. In this case, the Vmax is decreased, but the Km remains unchanged.

These kinetic findings provide valuable insights into how this class of compounds interacts with their target enzymes, which is fundamental for the rational design of more potent and selective inhibitors.

Below is an illustrative table of the type of data generated in such kinetic studies.

EnzymeInhibitorInhibition TypeIC50 (nM)
HDAC1N-(4-(2-decylhydrazine-1-carbonyl)benzyl)benzamideMixedData not specified
HDAC3N-(4-(2-decylhydrazine-1-carbonyl)benzyl)benzamideNon-competitive< 100

IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Allosteric Regulation Studies by Decylhydrazine Hydrochloride

A significant finding in the study of N-(4-(2-decylhydrazine-1-carbonyl)benzyl)benzamide is its potential for allosteric regulation of HDACs. nih.gov Allosteric regulation occurs when a molecule binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity.

Molecular docking studies were performed to investigate the binding of this decylhydrazine derivative to HDAC3. The results suggested that the inhibitor binds to a site near the interface where the enzyme interacts with its co-repressor complex (NCoR2), rather than directly in the catalytic active site. nih.gov This finding is particularly noteworthy because it points to a different mechanism of action compared to traditional HDAC inhibitors that target the active site.

The discovery of a potential allosteric binding site for this class of compounds opens up new avenues for drug design. nih.gov Allosteric modulators can offer higher selectivity and a different pharmacological profile compared to active site inhibitors. By targeting a less conserved allosteric site, it may be possible to develop inhibitors that are more specific for a particular HDAC isoform, potentially leading to therapies with fewer side effects.

Receptor Binding and Ligand-Target Recognition at the Molecular Level

While significant research has been conducted on the enzymatic inhibition properties of decylhydrazine derivatives, specific studies detailing their interaction with receptors, including thermodynamic and kinetic characterization and mutagenesis studies of receptor binding sites, are not extensively available in the reviewed literature. The following sections will describe the principles and methodologies of such studies.

Characterization of Binding Thermodynamics and Kinetics

The interaction between a ligand, such as this compound, and its receptor target is governed by thermodynamic and kinetic parameters. The characterization of these parameters is essential for understanding the binding mechanism and for predicting the in vivo behavior of a drug.

Thermodynamics of Binding: The thermodynamics of binding are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon the formation of the ligand-receptor complex. These parameters are related by the equation: ΔG = ΔH - TΔS.

Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions.

Entropy (ΔS): Represents the change in the randomness or disorder of the system upon binding. It is influenced by factors such as the conformational changes in the ligand and receptor and the displacement of water molecules from the binding site.

Techniques like Isothermal Titration Calorimetry (ITC) are often used to measure these thermodynamic parameters directly.

Kinetics of Binding: The kinetics of binding describe the rates at which the ligand and receptor associate (kon) and dissociate (koff). These rates determine the binding affinity (Kd = koff/kon) and the residence time of the ligand on the receptor (1/koff).

Association Rate (kon): The rate at which the ligand binds to the receptor.

Dissociation Rate (koff): The rate at which the ligand unbinds from the receptor. A slow dissociation rate leads to a long residence time, which can be a desirable property for drugs, as it can prolong their pharmacological effect.

Surface Plasmon Resonance (SPR) is a common technique used to measure the kinetics of ligand-receptor interactions in real-time.

An example of a data table for binding thermodynamics and kinetics is shown below for illustrative purposes.

ParameterValue
Thermodynamics
Binding Affinity (Kd)e.g., in nM
Gibbs Free Energy (ΔG)e.g., in kcal/mol
Enthalpy (ΔH)e.g., in kcal/mol
Entropy (ΔS)e.g., in cal/mol·K
Kinetics
Association Rate (kon)e.g., in M⁻¹s⁻¹
Dissociation Rate (koff)e.g., in s⁻¹
Residence Time (1/koff)e.g., in minutes

Mutagenesis Studies of Receptor Binding Sites

Site-directed mutagenesis is a powerful molecular biology technique used to identify the specific amino acid residues within a receptor that are critical for ligand binding and recognition. By systematically replacing individual amino acids in the receptor's binding site with other amino acids, researchers can assess the impact of these mutations on the ligand's binding affinity and functional activity.

If a mutation leads to a significant decrease in binding affinity, it suggests that the mutated amino acid plays a crucial role in the interaction with the ligand. This could be through direct contact with the ligand (e.g., forming a hydrogen bond or a hydrophobic interaction) or by maintaining the correct conformation of the binding pocket.

These studies provide a detailed map of the molecular interactions between the ligand and its receptor at the atomic level. This information is invaluable for:

Validating the binding mode predicted by computational docking studies.

Understanding the basis of ligand selectivity for different receptor subtypes.

Guiding the design of new ligands with improved affinity, selectivity, and pharmacological properties.

An illustrative table summarizing the results of a hypothetical mutagenesis study is provided below.

Receptor MutantChange in Binding Affinity (Fold-change vs. Wild-Type)
e.g., Tyr123Alae.g., 100-fold decrease
e.g., Ser234Alae.g., 50-fold decrease
e.g., Phe345Alae.g., No significant change

: An Overview of Cellular Pathway Perturbations

Currently, there is a significant lack of publicly available scientific research detailing the specific molecular interactions and biochemical mechanisms of action of this compound. Extensive searches of scholarly databases and scientific literature have not yielded specific studies investigating the effects of this compound on cellular pathways, including signal transduction, gene expression, and its subcellular localization.

Therefore, it is not possible at this time to provide a detailed, evidence-based article on the "Investigation of Cellular Pathway Perturbations in Model Systems" for this compound as outlined in the requested structure. The scientific community has not yet published research that would allow for a thorough and accurate discussion of the following topics specifically for this compound:

Investigation of Cellular Pathway Perturbations in Model Systems

Subcellular Localization Studies of this compound

While general principles of how chemical compounds can affect these cellular processes are well-established, applying these concepts to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.

Further research is required to elucidate the biochemical profile of this compound and its potential interactions with cellular components. Future studies would need to be conducted to generate the data necessary to populate the requested sections, including any potential data tables on its effects.

We will continue to monitor for emerging research on this compound and will provide updates as new scientific findings become available.

Investigation of Decylhydrazine Hydrochloride Derivatives and Structural Analogues

Rational Design and Synthesis of Modified Decylhydrazine (B8541178) Structures

The deliberate modification of the decylhydrazine molecule is fundamental to exploring its potential interactions with biological systems. By systematically altering its structure, researchers can fine-tune its properties to probe specific biological questions.

Structure-Activity Relationship (SAR) Driven Design of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological activity. For alkylhydrazines like decylhydrazine, SAR analysis focuses on modifications to both the alkyl chain and the hydrazine (B178648) moiety.

The length and character of the alkyl chain are determinant factors for activity. Studies on various diacylhydrazine derivatives have shown that the hydrophobic alkyl chain is a key component for certain inhibitory activities. nih.gov For instance, in a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the N-alkyl chain was directly correlated with the potency of enzyme inhibition, with N-tridecyl and N-pentadecyl derivatives showing the highest potency against acetylcholinesterase (AChE). nih.gov This suggests that the decyl (C10) chain of decylhydrazine places it in a range where significant biological interaction is plausible, and slight modifications to its length could optimize these interactions.

Furthermore, modifications to the aromatic components of related hydrazine derivatives have been shown to significantly impact inhibitory properties. Altering substituents on an aromatic ring or replacing the ring itself can lead to a substantial loss of activity, highlighting the specific electronic and steric requirements for effective molecular interaction. nih.gov

Table 1: SAR Insights for Alkylhydrazine Derivatives

Molecular Modification Observed Effect on Activity Reference Compound Class
Varying Alkyl Chain Length Optimal chain length (e.g., C13, C15) enhances enzyme inhibition. N-alkyl-hydrazine-carboxamides nih.gov
Aromatic Substitution Altering substituents on an associated phenyl ring can drastically reduce or abolish inhibitory effects. Benzoic acid carbohydrazides nih.gov
Hydrazide Moiety Cyclization Converting the linear hydrazide into a five- or six-membered ring leads to a significant decline in activity. Hydrazide derivatives nih.gov

| Addition of Bulky Groups | Introduction of bulky substituents (e.g., tert-butyl) can alter the mode of inhibition from competitive to non-competitive or uncompetitive. | Hydrazide-hydrazones mdpi.com |

Synthesis of N-substituted and C-substituted Decylhydrazine Analogues

The synthesis of decylhydrazine analogues involves targeted chemical reactions to introduce new functional groups at either the nitrogen atoms of the hydrazine group (N-substitution) or along the decyl carbon chain (C-substitution).

N-substitution is commonly achieved through reactions with various electrophiles. For example, hydrazine derivatives can be readily acylated using acyl chlorides or activated esters. nih.gov A general approach involves reacting the parent hydrazine with an appropriate isocyanate in a solvent like acetonitrile, a method that is often simple, rapid, and provides high yields. nih.gov For alkyl chains where isocyanates are not commercially available, multi-step syntheses may be required. nih.gov Another route involves reacting a hydrazine with chloroacetyl chloride to form an intermediate, which can then be further modified. researchgate.net These methods allow for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space.

C-substitution , or modification of the decyl chain, is more complex. It typically requires starting with a functionalized decyl precursor before the introduction of the hydrazine moiety. This could involve multi-step synthetic routes to create specific branching or to introduce functional groups like hydroxyl or keto groups along the chain, which can then be used for further derivatization.

Comparative Mechanistic Studies of Derivatives

By comparing the biological effects of systematically modified decylhydrazine analogues, researchers can deduce the mechanism of action and identify the structural features responsible for specific activities.

Differential Effects on Enzyme Activity and Molecular Targets

Hydrazine derivatives are known to interact with a variety of enzymes, often acting as inhibitors. nih.gov The nature of this inhibition can be highly sensitive to the derivative's structure. For example, studies on a series of benzylidenehydrazine (B8809509) derivatives against α-amylase and α-glucosidase showed that the compounds were generally more potent against α-amylase. nih.gov The specific substitutions on the benzylidene ring, such as the placement of halogen atoms, were critical for inhibitory potency. nih.gov

The mode of inhibition can also be altered by structural changes. Kinetic studies of hydrazide-hydrazone inhibitors of laccase revealed that derivatives with slim, planar aromatic fragments acted as competitive inhibitors, binding to the enzyme's active site. mdpi.com However, the introduction of bulky tert-butyl groups resulted in a switch to non-competitive or uncompetitive inhibition, suggesting these larger molecules bind to an allosteric site or the enzyme-substrate complex instead. mdpi.com

Table 2: Comparative Enzyme Inhibition by Hydrazine Derivative Classes

Derivative Class Target Enzyme Predominant Inhibition Type Key Structural Determinant
Benzylidenehydrazines α-Amylase Non-competitive nih.gov Dihalogen substitution on phenyl ring nih.gov
N-alkyl-hydrazine-carboxamides Acetylcholinesterase (AChE) Not Specified Long alkyl chain (C13-C15) nih.gov
Salicylaldehyde Hydrazones Laccase Competitive mdpi.com Slim salicylic (B10762653) aldehyde fragment mdpi.com

Structure-Mechanism Correlation Analysis

Connecting a derivative's structure to its specific mechanism of action is a primary goal of these investigations. The electron-rich nature of the hydrazine moiety allows it to participate in both polar and radical-based reactions, enabling it to interact with a wide range of biological targets, particularly enzymes that utilize electrophilic cofactors. nih.govmatthewslab.org

For instance, the inhibition of monoamine oxidase (MAO), a flavin-containing enzyme, by certain hydrazines proceeds through an oxidative activation mechanism that results in the alkylation of the FAD cofactor. matthewslab.org The specific structure of the hydrazine derivative dictates its susceptibility to this activation and its ability to form a covalent bond. In other cases, hydrazine derivatives can act as simple reversible inhibitors, where binding affinity is governed by non-covalent interactions influenced by factors like hydrophobicity (driven by the alkyl chain) and electronic complementarity. nih.govmdpi.com

The correlation is clear: the introduction of bulky groups can sterically hinder access to an active site, forcing interaction at a different location and changing the inhibition mechanism from competitive to non-competitive. mdpi.com Similarly, the length of an alkyl chain, such as the decyl group, can enhance binding in a hydrophobic pocket within an enzyme's active site, leading to increased potency. nih.gov

Prodrug Strategies and Bio-conjugation Techniques for Research Probes

Modified decylhydrazine derivatives can be engineered as tools for chemical biology, serving as prodrugs or specialized research probes.

A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov The hydrazide-hydrazone functional group is a promising platform for prodrug design because it can be sensitive to hydrolysis under specific physiological conditions, such as the acidic environment of tumor cells. mdpi.com This allows for targeted release of an active pharmacophore. While specific prodrug strategies for decylhydrazine are not widely documented, the principles are applicable. A decylhydrazine derivative could be masked with a promoiety that improves its pharmacokinetic properties, with the active decylhydrazine being released upon enzymatic or chemical cleavage.

Bio-conjugation involves linking the molecule of interest to another functional molecule, such as a fluorescent tag or a handle for affinity purification. Hydrazine-based chemical probes are particularly versatile because they can covalently target multiple classes of enzymes, especially those with electrophilic cofactors. nih.govresearchgate.net A decylhydrazine analogue could be synthesized with a terminal alkyne or azide (B81097) group on the decyl chain. This "clickable" handle would allow the probe to be attached to reporter tags via bio-orthogonal chemistry after it has bound to its protein target in a complex biological sample, enabling the identification and profiling of its molecular targets. nih.govburleylabs.co.uk

Table of Mentioned Compounds

Compound Name
Decylhydrazine hydrochloride
N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide
N-pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide
Benzylidenehydrazine
4-hydroxybenzhydrazide

Design of Cleavable Linkers for Controlled Release

The strategic design of cleavable linkers is fundamental to the development of controlled-release systems for decylhydrazine derivatives. These linkers are engineered to be stable under physiological conditions but to break apart in response to specific triggers, thereby releasing the active decylhydrazine moiety at a desired site. This approach aims to enhance efficacy and minimize off-target effects.

One of the most promising strategies involves the use of pH-sensitive linkers, particularly those based on hydrazone bonds. Hydrazone linkers are known for their stability at neutral pH (around 7.4), characteristic of the bloodstream, but undergo hydrolysis in the more acidic environments found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5). creative-biogene.comcreative-biolabs.comnih.gov This pH-dependent cleavage is an attractive mechanism for the intracellular release of a therapeutic agent. creative-biogene.comcreative-biolabs.comnih.gov

A hypothetical design for a this compound prodrug could involve the formation of a hydrazone bond between the hydrazine nitrogen of decylhydrazine and a carbonyl group of a carrier molecule. The general structure of such a linker would be R1R2C=N-NH-R3, where N-NH-R3 represents the decylhydrazine moiety. The rate of hydrolysis of the hydrazone bond can be modulated by the electronic and steric properties of the substituents (R1 and R2) on the carbonyl component. nih.gov

For instance, an acylhydrazone linker could be synthesized, which has demonstrated favorable release kinetics in acidic conditions while maintaining stability at neutral pH. nih.gov The synthesis would involve the reaction of decylhydrazine with a suitable aldehyde or ketone integrated into a larger carrier molecule. This carrier could be designed to target specific cells or tissues.

Another approach to controlled release involves disulfide-based linkers. These linkers are stable in the extracellular environment but are cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is significantly higher. njbio.com A decylhydrazine derivative could be attached to a carrier molecule via a disulfide bond, allowing for release upon entry into a cell.

The table below summarizes key characteristics of potential cleavable linkers for this compound.

Linker TypeCleavage TriggerSite of ReleaseKey Features
Hydrazone Acidic pHEndosomes, LysosomesStable at physiological pH, tunable hydrolysis rate. creative-biogene.comcreative-biolabs.comnih.gov
Disulfide Reducing agents (e.g., glutathione)CytosolStable in circulation, rapid cleavage inside cells. njbio.com

These linker strategies offer a versatile platform for the development of sophisticated drug delivery systems for this compound, enabling its targeted and controlled release.

Synthesis of Fluorescently Tagged or Biotinylated Analogues

To investigate the cellular uptake, distribution, and mechanism of action of decylhydrazine, the synthesis of fluorescently tagged or biotinylated analogues is essential. These tagged molecules serve as powerful tools for in vitro and in vivo studies.

Fluorescently Tagged Analogues:

The synthesis of fluorescently tagged decylhydrazine analogues can be achieved by reacting decylhydrazine with a fluorescent dye that contains a reactive functional group. A common strategy involves the use of fluorophores functionalized with a sulfonyl chloride, such as dansyl chloride. nih.govmdpi.comresearchgate.netsemanticscholar.orgsigmaaldrich.com The hydrazine group of decylhydrazine can react with the sulfonyl chloride of the dansyl group to form a stable sulfonamide bond, resulting in a fluorescently labeled decylhydrazine derivative.

The general reaction scheme would be:

Decyl-NH-NH2 + Dansyl-SO2Cl → Decyl-NH-NH-SO2-Dansyl + HCl

The resulting dansyl-decylhydrazine conjugate would exhibit the fluorescent properties of the dansyl fluorophore, allowing for its visualization using fluorescence microscopy and other fluorescence-based techniques. Other fluorophores with different spectral properties could also be employed to create a range of fluorescent probes.

Biotinylated Analogues:

Biotinylation is a widely used technique for labeling and purifying proteins and other molecules due to the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. nih.gov A biotinylated analogue of decylhydrazine can be synthesized by reacting it with an activated form of biotin, such as biotin hydrazide. google.com However, a more direct approach for decylhydrazine would be to use a biotin derivative containing a reactive group that can form a stable bond with the hydrazine moiety.

For instance, N-Hydroxysuccinimide (NHS) esters of biotin, which are commonly used for labeling primary amines, could potentially react with the hydrazine group of decylhydrazine. nih.gov A biotin derivative with a long-chain (LC) spacer arm is often preferred to minimize steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin. nih.govnih.gov

A plausible synthetic route would involve the reaction of decylhydrazine with NHS-LC-Biotin:

Decyl-NH-NH2 + NHS-LC-Biotin → Decyl-NH-NH-CO-(CH2)5-NH-Biotin + NHS

The resulting biotinylated decylhydrazine could then be used in pull-down assays to identify binding partners or for detection using streptavidin-conjugated enzymes or fluorophores.

The table below outlines the key features of tagged decylhydrazine analogues.

TagReactive Group on TagLinkage FormedApplications
Dansyl Sulfonyl chlorideSulfonamideFluorescence microscopy, flow cytometry. nih.govmdpi.comresearchgate.netsemanticscholar.orgsigmaaldrich.com
Biotin (Long Chain) N-Hydroxysuccinimide esterAmideAffinity purification, pull-down assays, western blotting. nih.govnih.gov

These synthetic strategies provide a foundation for producing valuable research tools to elucidate the biological functions and therapeutic potential of this compound.

Advanced Analytical Methodologies for Decylhydrazine Hydrochloride in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like decylhydrazine (B8541178) hydrochloride. Due to its polar nature, decylhydrazine hydrochloride is not well-retained on traditional reversed-phase columns (e.g., C18). Therefore, method development often employs alternative chromatographic modes. A mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can provide effective retention and separation. For instance, a Coresep 100 mixed-mode cation-exchange column can retain hydrazine (B178648) compounds via cation-exchange interactions. helixchrom.com

The mobile phase composition is critical; using MS-compatible eluents like formic acid or ammonium (B1175870) formate (B1220265) instead of trifluoroacetic acid allows for seamless integration with mass spectrometry detectors. helixchrom.com Purity analysis by HPLC involves separating the main this compound peak from any synthesis-related impurities or degradation products. Reaction monitoring can be performed by taking aliquots from a reaction mixture over time and analyzing the consumption of starting materials and the formation of this compound.

In some cases, derivatization is employed to enhance chromatographic properties and detectability. Reaction with an aldehyde, such as 2-hydroxyl-1-naphthaldehyde, forms a stable hydrazone derivative with a strong chromophore, allowing for sensitive UV detection at specific wavelengths, for example, 406 nm. google.com

Below is an illustrative data table for a hypothetical HPLC purity analysis of a this compound sample.

Peak No.Compound IdentityRetention Time (min)Peak AreaArea %
1Starting Material Impurity2.15105600.21
2This compound4.78498520099.50
3By-product Impurity6.02125400.25
4Unknown Impurity7.3320100.04

Chiral HPLC for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, its synthesis may involve chiral precursors or catalysts, or it may be used in the synthesis of a final molecule with one or more stereocenters. In such cases, assessing the enantiomeric purity of intermediates or related chiral impurities is essential. Chiral HPLC is the predominant technique for this purpose, employing a chiral environment to differentiate between enantiomers. nih.gov

Two primary strategies are used for chiral separations in HPLC: chiralpedia.com

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). The stationary phase itself is enantiomerically pure and forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for a broad range of compounds. mdpi.com For instance, atropisomeric hydrazides have been successfully separated using a CHIRALPAK® AD-H (amylose-based) column. researchgate.net

Indirect Method: This approach involves derivatizing the enantiomers with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. jfda-online.com For example, novel chiral hydrazine reagents have been synthesized to react with chiral carbonyl compounds, forming diastereomeric hydrazones that can be readily separated on a C18 column. nih.gov

The choice of method depends on the specific chemical properties of the analyte and the availability of suitable CSPs or CDAs.

Hyphenated Techniques (HPLC-MS) for Impurity Profiling

Hyphenated techniques, particularly the combination of HPLC with Mass Spectrometry (HPLC-MS or LC-MS), are powerful tools for impurity profiling. This approach provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the structural elucidation of unknown impurities. researchgate.net Hydrazine and its derivatives are often considered potential genotoxic impurities (PGIs), necessitating their control at parts-per-million (ppm) levels in pharmaceutical substances. nih.gov

For trace-level quantification of this compound or related hydrazine impurities, derivatization is often necessary to improve chromatographic retention and ionization efficiency in the mass spectrometer. Derivatization with reagents like benzaldehyde (B42025) or p-tolualdehyde creates more stable and readily analyzable derivatives. nih.govresearchgate.net An HPLC-MS/MS method can then be developed for highly sensitive and selective detection. nih.govnih.gov Such methods are crucial for confirming the identity of trace impurities and ensuring they are below established safety thresholds. researchgate.net A study detailing the quantification of five different alkylhydrazines utilized derivatization followed by UHPLC-MS/MS to achieve detection limits in the low μg/L range. nih.gov

A hypothetical impurity profile for a this compound sample as determined by HPLC-MS is presented below.

Retention Time (min)Detected m/z [M+H]⁺Proposed IdentityRelative Abundance (%)
4.78189.2012Decylhydrazine99.50
5.52349.3581Didecylhydrazine0.15
6.91203.2169N-Formyldecylhydrazine0.08
8.14175.1856Nonylhydrazine0.27

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to their polarity and potential for thermal degradation, direct analysis of alkylhydrazines by GC can be challenging, often resulting in poor peak shape and interactions with the column. researchgate.net Therefore, chemical derivatization is a critical step to make these compounds suitable for GC-MS analysis. jfda-online.com

The primary goals of derivatization in this context are to:

Increase Volatility: By masking polar N-H groups, the boiling point of the analyte is lowered. colostate.edu

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column. colostate.edu

Enhance Detection: Introducing specific groups can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification. jfda-online.com

Common derivatization strategies for hydrazines include acylation, silylation, or condensation with aldehydes or ketones to form stable hydrazones. gcms.czgreyhoundchrom.com For example, acetone (B3395972) can serve as both a solvent and a derivatizing reagent, reacting rapidly with hydrazine to form a stable product that is easily analyzed by GC-MS. nih.gov The choice of reagent depends on the specific analyte and the matrix. gcms.cz The resulting derivatives can then be separated on a standard non-polar or mid-polar capillary column and identified based on their retention time and mass spectrum.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. wikipedia.orgnih.gov As a salt, this compound exists in its protonated, positively charged form in solution, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. youtube.comncfinternational.it

In CZE, a sample is introduced into a narrow, fused-silica capillary filled with a buffer solution (background electrolyte). nih.gov When a high voltage is applied, the positively charged decylhydrazinium ion migrates towards the cathode. ncfinternational.it The separation from other charged impurities or formulation components is achieved because each species moves at a different velocity depending on its unique electrophoretic mobility. usp.org Method development involves optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature to achieve the desired resolution. mdpi.com Nonaqueous CE has also been successfully applied to the separation of hydrazine and its methyl derivatives, demonstrating high sensitivity with detection limits in the low ng/mL range. nih.gov

Microfluidic and Lab-on-a-Chip Platforms for Miniaturized Analysis

Microfluidic and Lab-on-a-Chip (LOC) technologies integrate common laboratory functions onto a single, miniaturized device, typically a few square centimeters in size. ltf-gmbh.com These platforms offer significant advantages for chemical analysis, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and automation. nih.govelveflow.com

For the analysis of this compound, a microfluidic chip could be designed to perform several operations in sequence. researchgate.net For example, a device could incorporate channels for sample introduction, mixing with a derivatizing agent, a reaction coil to allow for the formation of a detectable product (e.g., a colored or fluorescent hydrazone), and finally, separation by electrophoresis within a microchannel. umich.edubohrium.com Detection can be integrated directly onto the chip using electrochemical or optical methods. nih.gov While the development of a specific chip for this compound would be a custom application, the principles have been widely demonstrated for the analysis of various small molecules, making it a promising platform for rapid, point-of-need analysis in a research setting. nih.gov

Automated and High-Throughput Screening Methodologies for Research Applications

Automated and high-throughput screening (HTS) methodologies are essential in modern research for rapidly analyzing large numbers of samples, for instance, during reaction optimization, library synthesis, or stability studies. The analytical techniques described previously can be adapted for HTS applications.

Automated HPLC-MS systems equipped with autosamplers and data processing software are the workhorses of HTS for purity determination and impurity profiling. These systems can analyze hundreds of samples per day, generating vast amounts of data that can be used to map reaction outcomes or identify degradation pathways under various conditions.

Microfluidic platforms are inherently suited for HTS due to their speed and low volume requirements. researchgate.net Parallel channels on a single chip can be used to run multiple analyses simultaneously. The integration of synthesis and analysis on a single "synthesis-and-screening" chip represents a state-of-the-art approach for accelerating discovery research involving libraries of compounds like hydrazine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for decylhydrazine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via dehydrobromination of decanoyl hydrazide with alkyl halides (e.g., ethyl bromide) followed by acid hydrolysis to form the hydrazine base, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt. Reaction parameters such as temperature (optimized near 100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted intermediates .

Q. How can researchers validate the identity and purity of this compound using analytical techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1H^1H-NMR (e.g., δ 1.2–1.6 ppm for aliphatic protons, δ 8.5–9.5 ppm for NH2_2 groups).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>98% by area normalization).
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: ~54%, H: ~10%, N: ~12%, Cl: ~16%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods to minimize inhalation of aerosols.
  • Waste Disposal : Neutralize residual compound with 1 M NaOH before disposal in designated hazardous waste containers.
  • Emergency Procedures : Immediate flushing with water for 15+ minutes in case of exposure, followed by medical evaluation .

Advanced Research Questions

Q. How does this compound interact with carbonyl compounds, and what analytical methods optimize derivative formation for structural elucidation?

  • Methodological Answer : this compound reacts with aldehydes/ketones to form hydrazones.

  • Optimization : Use a 1:2 molar ratio of carbonyl compound to hydrazine in ethanol under reflux (70°C, 2 hours).
  • Characterization : Isolate derivatives via vacuum filtration and analyze melting points (e.g., 120–150°C range) and FT-IR (C=N stretch ~1600 cm1^{-1}) for confirmation.
  • Applications : Hydrazones are useful in chromatographic separation or crystallography studies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Monitor decomposition via UV-Vis spectroscopy (λ = 254 nm) and HPLC.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~225°C. Store at 2–8°C in amber vials to prevent photolytic degradation.
  • Data Interpretation : Fit degradation kinetics to first-order models to predict shelf-life under standard lab conditions .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Experimental Design : Perform solubility tests in 10+ solvents (e.g., water, ethanol, DMSO) using the shake-flask method at 25°C.
  • Data Normalization : Account for ionic strength variations by adding 0.1 M NaCl to aqueous solutions.
  • Validation : Cross-reference results with published compendial methods (e.g., USP <1231>) and use Hansen solubility parameters to explain discrepancies .

Q. What chromatographic methods are suitable for separating this compound from complex matrices in biological samples?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges conditioned with methanol/water (50:50).
  • LC-MS/MS : Use a Zorbax Eclipse Plus column (2.1 × 50 mm, 1.8 μm) with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 220 → 104 (quantifier) and 220 → 78 (qualifier).
  • Validation : Assess recovery (≥85%), matrix effects (±15%), and LOQ (≤10 ng/mL) per ICH M10 guidelines .

Methodological Notes

  • Synthesis Optimization : Balance reaction time and temperature to avoid side products like N-alkylated derivatives.
  • Analytical Cross-Checks : Combine orthogonal techniques (e.g., NMR + HPLC) to mitigate instrumental biases.
  • Safety Compliance : Adhere to OSHA 29 CFR 1910.1200 for hazard communication and GHS labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.